molecular formula C14H11BrClNO2 B1602107 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid CAS No. 127792-23-8

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid

カタログ番号: B1602107
CAS番号: 127792-23-8
分子量: 340.6 g/mol
InChIキー: RABKUCPRNJPBRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

特性

IUPAC Name

2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABKUCPRNJPBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40155669
Record name 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127792-23-8
Record name 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127792238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40155669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-bromo-6-chloroanilino)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM90YC1N04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Acylation of Requisite Amines with Chloroacetyl Chloride

One common approach starts with the acylation of an aromatic amine intermediate using chloroacetyl chloride. This step forms an amide linkage essential for the target molecule.

  • Reaction conditions: The acylation is typically performed in solvents such as toluene (aromatic solvent), dichloromethane (chlorinated hydrocarbon), or ethers.
  • Bases: Organic bases like triethylamine or inorganic bases such as sodium carbonate are used to neutralize hydrochloric acid formed during the reaction.
  • Temperature: Ambient to moderate heating depending on the solvent and base used.

This method is versatile and allows for variation in the aromatic substituents (R groups), enabling the synthesis of various analogs.

Condensation with Triethanolamine

Following acylation, condensation of the chloroacetamide intermediate with triethanolamine can be performed to introduce hydroxyethyl groups, which can be further modified or hydrolyzed to yield the target acid.

  • Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or aromatic solvents such as toluene.
  • Bases: Sodium hydroxide or other alkali hydrides facilitate the reaction.
  • This step improves solubility and reactivity of intermediates.

Multi-step Reaction Involving Heating and Hydrolysis

A multi-step synthesis reported involves:

  • Initial heating for 16 hours to facilitate reaction progression.
  • Use of aluminum chloride (AlCl3) as a Lewis acid catalyst at 160 °C for 2 hours to promote electrophilic aromatic substitution or Friedel-Crafts type reactions.
  • Final hydrolysis step using 2 N sodium hydroxide in ethanol/water mixture under heating for 4 hours to convert ester intermediates to the free acid form.

This sequence yields the sodium salt of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid with high purity and yield (95% reported).

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Solvents Bases Temperature/Time Yield/Notes
1 Acylation Chloroacetyl chloride + aromatic amine Toluene, DCM, ethers Triethylamine, Na2CO3 Ambient to moderate heat Versatile for various R groups
2 Condensation Chloroacetamide intermediate + triethanolamine DMSO, toluene NaOH, alkali hydrides Ambient to mild heating Improves intermediate solubility
3 Lewis acid catalysis AlCl3 catalyzed reaction Not specified Not specified 160 °C, 2 h Promotes aromatic substitution
4 Hydrolysis 2 N NaOH in ethanol/water Ethanol/H2O NaOH Heating, 4 h Converts ester to acid, 95% yield

Mechanistic Insights and Optimization

  • Selectivity: The acylation step is highly selective due to the controlled use of bases and solvents, minimizing side reactions.
  • Catalyst choice: Aluminum chloride catalysis enhances electrophilic substitution efficiency, critical for introducing halogenated aromatic groups.
  • Hydrolysis: Sodium hydroxide hydrolysis under reflux conditions ensures complete conversion of ester intermediates to the free acid, essential for pharmaceutical purity standards.
  • Solvent effects: Use of aprotic polar solvents like DMSO in condensation steps improves nucleophilicity and reaction rates.

Comparative Analysis of Preparation Methods

Feature Acylation + Condensation Route Multi-step AlCl3 Catalyzed Route Hydrolysis of Esters Route
Complexity Moderate Higher Moderate
Reaction Time Several hours Up to 16 hours + additional steps 4 hours hydrolysis
Yield High (variable depending on conditions) High (up to 95%) High purity, high yield
Solvent Use Toluene, DCM, DMSO Ethanol/water mixture Water/ethanol mixtures
Catalyst/Base Triethylamine, sodium carbonate Aluminum chloride, sodium hydroxide Sodium hydroxide
Industrial Suitability Good, scalable Good, requires catalyst recovery considerations Good, common in pharmaceutical synthesis

Research Findings and Industrial Relevance

  • The described methods have been patented and published in peer-reviewed journals, indicating their robustness and acceptance in pharmaceutical manufacturing.
  • The multi-step synthesis with AlCl3 catalysis and subsequent hydrolysis is widely used for producing diclofenac and related impurities, including this compound sodium salt.
  • Optimization of solvent and base selection enhances reaction selectivity and yield, reducing impurities and facilitating downstream purification.
  • Hydrolysis methods using zinc or other metals have been explored for related compounds, indicating potential alternative routes.

化学反応の分析

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1. Reference Standard in Drug Testing

  • The compound serves as a reference standard for testing impurities in pharmaceutical formulations, particularly those containing Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Its role as an impurity reference material is critical for ensuring the quality and safety of pharmaceutical products .

2. Analgesic Properties

  • As an impurity of Diclofenac, this compound may exhibit analgesic properties that contribute to the overall efficacy of NSAIDs. Research into its pharmacological effects can provide insights into enhancing pain management therapies .

Case Study 1: Impurity Profiling in NSAIDs

A study focused on the impurity profiling of Diclofenac formulations identified 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid as a significant impurity. The study utilized high-performance liquid chromatography (HPLC) to quantify impurities and assess their impact on therapeutic efficacy and safety profiles. Results indicated that controlling this impurity level is vital for maintaining drug quality .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound explored its structural characteristics through various spectroscopic methods such as NMR and mass spectrometry. The study highlighted the importance of understanding the compound's behavior in biological systems, which could lead to better formulations of NSAIDs that minimize side effects while maximizing therapeutic effects .

作用機序

The mechanism of action of 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

類似化合物との比較

生物活性

2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid, also known as Diclofenac impurity D, is a compound that has garnered attention due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). This article delves into its biological activity, focusing on its pharmacological effects, toxicity, and potential therapeutic applications.

  • Molecular Formula : C14H11BrClNO2
  • Molecular Weight : 340.60 g/mol
  • CAS Number : 127792-23-8
  • IUPAC Name : 2-{2-[(2-bromo-6-chlorophenyl)amino]phenyl}acetic acid

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM, indicating potent anticancer properties .

The mechanism underlying the antiproliferative effects often involves the destabilization of tubulin polymerization. Compounds similar to this compound have been observed to interact with the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Toxicity Profile

While the compound shows promising biological activity, it is essential to consider its toxicity. The compound is classified with several hazard codes indicating potential reproductive toxicity and acute toxicity upon ingestion. The specific hazard classifications include:

  • Acute Toxicity : Category 4 (oral)
  • Reproductive Toxicity : Category 2
  • Specific Target Organ Toxicity (Repeated Exposure) : Category 2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications in the bromine and chlorine substituents can significantly alter the pharmacological profile. For instance, variations in halogen substitutions have been linked to changes in potency and selectivity towards specific biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antiproliferative Activity :
    • Objective : To evaluate the antiproliferative effects on MCF-7 cells.
    • Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to established anticancer agents .
  • Toxicological Assessment :
    • Objective : To assess the safety profile of the compound.
    • Findings : The compound exhibited toxic effects at higher concentrations, emphasizing the need for careful dosage management in therapeutic applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition in MCF-7 cells (IC50: 10–33 nM)
Tubulin InteractionDestabilizes tubulin polymerization
ToxicityAcute Toxicity (Oral), Reproductive Toxicity

Q & A

Q. What are the key considerations for synthesizing 2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid with high purity?

To achieve high-purity synthesis (>98% HPLC), optimize reaction conditions such as temperature (ambient to 80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates (e.g., 2-bromo-6-chloroaniline). Post-synthesis purification via recrystallization or column chromatography is critical. Monitor impurities (e.g., residual water ≤0.5%) using validated HPLC protocols .

Q. Which analytical techniques are most suitable for characterizing this compound and its impurities?

  • HPLC : Primary method for purity assessment (≥98% by HPLC) and impurity profiling (e.g., Diclofenac-related impurities) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₄H₁₁BrClNO₂, MW 348.6) and structural integrity.
  • Nuclear Magnetic Resonance (NMR) : Assign signals for aromatic protons (δ 6.8–7.4 ppm) and the acetic acid moiety (δ 3.6–4.0 ppm) .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound as a powder at 0–6°C in airtight, light-resistant containers. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as hydrolysis or oxidation. Monitor water content (Karl Fischer titration) to prevent hydrate formation .

Q. What are the primary applications of this compound in pharmaceutical research?

It is used as a reference standard for quality control in Diclofenac production, specifically to quantify and qualify Impurity D (PhEur) during clinical testing. Its structural similarity to Diclofenac aids in studying metabolic byproducts .

Q. How should researchers handle discrepancies in purity data across analytical batches?

Validate analytical methods using traceable reference materials (e.g., LGC-certified standards). Cross-validate results with orthogonal techniques (e.g., GC-MS vs. HPLC) and ensure compliance with ICH guidelines for method precision (RSD <2%) .

Advanced Research Questions

Q. What strategies resolve contradictions in degradation mechanism studies for this compound?

Combine experimental (e.g., forced degradation under UV/acidic conditions) and computational approaches (DFT calculations for bond dissociation energies). Use LC-MS to identify degradation products (e.g., dehalogenated or oxidized species) and correlate findings with environmental fate models .

Q. How can the environmental impact of this compound be assessed in ecotoxicological studies?

Adopt the INCHEMBIOL framework ( ):

  • Phase 1 : Determine physicochemical properties (logP, solubility) to model bioavailability.
  • Phase 2 : Conduct microcosm studies to evaluate biodegradation and bioaccumulation in aquatic/terrestrial systems.
  • Phase 3 : Assess chronic toxicity using model organisms (e.g., Daphnia magna) at cellular and population levels .

Q. What advanced methodologies are recommended for elucidating its degradation pathways?

  • Isotope-Labeling : Use ¹³C-labeled acetic acid moieties to track metabolic breakdown.
  • High-Resolution Mass Spectrometry (HRMS) : Identify transient intermediates in oxidative degradation.
  • Computational Toxicology : Apply QSAR models to predict metabolite toxicity .

Q. How can computational modeling enhance the understanding of its reactivity?

Use platforms like ACD/Labs Percepta to predict pKa (carboxylic acid group ≈ 3.2) and logD (≈2.8). Molecular docking studies can simulate interactions with cytochrome P450 enzymes to infer metabolic pathways. Note: Current models lack experimental validation for this compound, necessitating hybrid approaches .

Q. What experimental designs are optimal for studying its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to serum proteins (e.g., albumin).
  • Crystallography : Co-crystallize with cyclooxygenase-2 (COX-2) to map active-site interactions.
  • In Silico Mutagenesis : Predict structural modifications to reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-((2-Bromo-6-chlorophenyl)amino)phenyl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。